molecular formula C8H8BrClN2O B1511934 N-(2-Amino-4-bromophenyl)-2-chloroacetamide CAS No. 854583-92-9

N-(2-Amino-4-bromophenyl)-2-chloroacetamide

Cat. No. B1511934
M. Wt: 263.52 g/mol
InChI Key: ZBBRBXSKMWHWSS-UHFFFAOYSA-N
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Patent
US08541404B2

Procedure details

Ferrous powder (19.8 g, 354 mmol), ammonium chloride (1.1 g, 19.7 mmol) and acetic acid (4.9 ml, 86.5 mmol) were suspended in 300 ml water and stirred at 50° C. for 15 min. To this mixture, a solution of N-(4-bromo-2-nitrophenyl)-2-chloroacetamide (11.5 g, 39.3 mmol) in 100 ml DMF was added quickly. After stirring for 15 min, the mixture was basified to pH 9 with aqueous sodium carbonate solution. The remaining solids were filtered and washed with water and ethyl acetate. Extraction of the water layer with ethyl acetate, washing of the combined organic layers with brine, drying over MgSO4, removing the solvent under reduced pressure and purification of the crude product by flash chromatography on silica gel (petroleum ether/ethyl acetate, 1/1) yielded N-(2-amino-4-bromophenyl)-2-chloroacetamide (4.5 g, 17.0 mmol, 43%) as an off-white solid.
[Compound]
Name
Ferrous
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
4.9 mL
Type
reactant
Reaction Step Three
Quantity
11.5 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl-].[NH4+].C(O)(=O)C.[Br:7][C:8]1[CH:13]=[CH:12][C:11]([NH:14][C:15](=[O:18])[CH2:16][Cl:17])=[C:10]([N+:19]([O-])=O)[CH:9]=1.C(=O)([O-])[O-].[Na+].[Na+]>O.CN(C=O)C>[NH2:19][C:10]1[CH:9]=[C:8]([Br:7])[CH:13]=[CH:12][C:11]=1[NH:14][C:15](=[O:18])[CH2:16][Cl:17] |f:0.1,4.5.6|

Inputs

Step One
Name
Ferrous
Quantity
19.8 g
Type
reactant
Smiles
Step Two
Name
Quantity
1.1 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
4.9 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
11.5 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)NC(CCl)=O)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Six
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred at 50° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The remaining solids were filtered
WASH
Type
WASH
Details
washed with water and ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
Extraction of the water layer with ethyl acetate
WASH
Type
WASH
Details
washing of the combined organic layers with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over MgSO4
CUSTOM
Type
CUSTOM
Details
removing the solvent
CUSTOM
Type
CUSTOM
Details
under reduced pressure and purification of the crude product by flash chromatography on silica gel (petroleum ether/ethyl acetate, 1/1)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
NC1=C(C=CC(=C1)Br)NC(CCl)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 17 mmol
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 43.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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